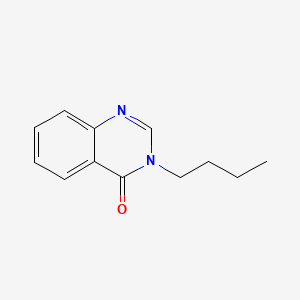

4(3H)-Quinazolinone, 3-butyl-

Description

BenchChem offers high-quality 4(3H)-Quinazolinone, 3-butyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4(3H)-Quinazolinone, 3-butyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

16417-02-0 |

|---|---|

Molecular Formula |

C12H14N2O |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

3-butylquinazolin-4-one |

InChI |

InChI=1S/C12H14N2O/c1-2-3-8-14-9-13-11-7-5-4-6-10(11)12(14)15/h4-7,9H,2-3,8H2,1H3 |

InChI Key |

ZZSCVVWJRCJHPA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C=NC2=CC=CC=C2C1=O |

Origin of Product |

United States |

Foundational & Exploratory

4(3H)-Quinazolinone, 3-butyl- CAS number and synonyms

CAS Number: 16417-02-0 Synonyms: 3-n-butylquinazolin-4-one; 3-butyl-4-quinazolone; 3-butylquinazolin-4(3H)-one[1]

Executive Summary

3-Butyl-4(3H)-quinazolinone (CAS 16417-02-0) represents a specific N3-alkylated derivative of the quinazolinone scaffold, a "privileged structure" in medicinal chemistry. Unlike its C2-substituted analogs (e.g., methaqualone), the 3-butyl derivative serves primarily as a model pharmacophore for investigating the lipophilic requirements of the N3-position in drug design.

This guide details the chemical identity, validated synthesis protocols, mechanistic pathways, and characterization standards for researchers utilizing this compound in high-throughput screening (HTS) or lead optimization.

Chemical Identity & Properties

| Property | Specification |

| CAS Number | 16417-02-0 |

| IUPAC Name | 3-butylquinazolin-4(3H)-one |

| Molecular Formula | C₁₂H₁₄N₂O |

| Molecular Weight | 202.25 g/mol |

| SMILES | CCCCN1C=NC2=CC=CC=C2C1=O |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, Chloroform; Sparingly soluble in water |

| LogP (Predicted) | ~2.5 - 2.8 (Lipophilic) |

Synthesis Protocols

The synthesis of 3-butyl-4(3H)-quinazolinone can be approached via two primary distinct pathways: Direct N-Alkylation (classical) and One-Pot Cyclocondensation (modern/green). The latter is preferred for its regioselectivity, avoiding the formation of the O-alkylated impurity (4-butoxyquinazoline).

Method A: One-Pot Multicomponent Cyclization (Preferred)

This method utilizes the Niementowski reaction variation, ensuring exclusive N3-substitution.

-

Reagents: Anthranilic acid (1.0 eq), Trimethyl orthoformate (TMOF) (1.5 eq), n-Butylamine (1.2 eq).

-

Catalyst: Ytterbium(III) triflate [Yb(OTf)₃] (5 mol%) or Sulfamic acid (10 mol%).

-

Solvent: Solvent-free conditions or Ethanol.

Protocol:

-

Mixing: In a round-bottom flask, combine anthranilic acid (137 mg, 1 mmol), TMOF (1.5 mmol), and n-butylamine (1.2 mmol).

-

Catalysis: Add the selected catalyst (e.g., 5 mol% Yb(OTf)₃).

-

Reaction: Stir the mixture at 80–100°C for 15–30 minutes. Monitor via TLC (Ethyl Acetate/Hexane 3:7).

-

Work-up: Cool the reaction mixture to room temperature. Add cold water (10 mL) to precipitate the crude product.

-

Purification: Filter the solid and recrystallize from hot ethanol to yield pure 3-butyl-4(3H)-quinazolinone.

Method B: Direct Alkylation (Classical)

-

Reagents: 4(3H)-Quinazolinone, n-Butyl bromide, K₂CO₃, DMF.

-

Note: This method frequently yields a mixture of N3-butyl (major) and O4-butyl (minor) isomers, requiring chromatographic separation.

Mechanistic Insights

The formation of the quinazolinone core proceeds via an initial condensation of the amine with the orthoester, followed by nucleophilic attack by the anthranilic acid nitrogen.

Figure 1: Mechanistic pathway for the three-component synthesis of 3-butyl-4(3H)-quinazolinone.

Analytical Characterization

To validate the identity of CAS 16417-02-0, the following spectral signatures must be confirmed.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

| Position | Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| H-2 | 8.35 | Singlet (s) | 1H | Characteristic N=CH-N proton |

| H-5 | 8.15 | Doublet (d) | 1H | Aromatic (peri to Carbonyl) |

| H-6, H-7, H-8 | 7.50 – 7.80 | Multiplet (m) | 3H | Remaining Aromatic protons |

| N-CH₂ | 4.05 | Triplet (t) | 2H | Methylene adjacent to Nitrogen |

| -CH₂- | 1.65 | Quintet | 2H | Propyl methylene |

| -CH₂- | 1.30 | Sextet | 2H | Ethyl methylene |

| -CH₃ | 0.92 | Triplet (t) | 3H | Terminal Methyl |

Infrared Spectroscopy (FT-IR)

-

C=O Stretch: Strong band at 1660–1680 cm⁻¹ (Amide I).

-

C=N / C=C Stretch: 1600–1580 cm⁻¹.[2]

-

Absence: No broad O-H stretch (confirms cyclization of anthranilic acid).

Pharmacological & Research Applications[4]

Structure-Activity Relationship (SAR)

The 3-butyl group serves as a lipophilic probe. In SAR studies of quinazolinones:

-

Lipophilicity: The butyl chain increases logP, enhancing blood-brain barrier (BBB) permeability compared to the methyl analog.

-

Steric Bulk: It tests the tolerance of the binding pocket (e.g., in DHFR or EGFR kinase domains) for medium-length alkyl chains.

Biological Potential

While 3-butyl-4(3H)-quinazolinone is often a starting material, derivatives in this class exhibit:

-

Antimicrobial Activity: 3-alkyl quinazolinones have shown efficacy against Gram-positive bacteria (S. aureus).

-

Anticancer Activity: Inhibitors of tubulin polymerization often feature the quinazolinone core; the 3-butyl variant helps optimize solubility.

Safety & Handling (MSDS Summary)

-

GHS Classification: Warning.[1]

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Handling: Use standard PPE (gloves, goggles). Avoid dust formation.

-

Storage: Store at room temperature (15–25°C) in a tightly sealed container, away from moisture.

References

-

Synthesis & Catalysis: Ramalingam, A., et al. "Yb(OTf)3-Catalyzed One-Pot Synthesis of Quinazolin-4(3H)-ones from Anthranilic Acid, Amines and Ortho Esters."[3] Organic & Biomolecular Chemistry, 2025.[3]

-

Chemical Identity: "3-Butylquinazolin-4(3H)-one - CAS 16417-02-0."[1][2][4] Biomart CN, Accessed 2026.

-

Reaction Mechanism: Connolly, D. J., et al. "Synthesis of quinazolinones and quinazolines." Tetrahedron, 2005, 61(43), 10153–10202.

-

Biological Context: Jafari, E., et al. "Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities." Research in Pharmaceutical Sciences, 2016.

Sources

In-Depth Technical Guide: Solubility Profiling of 3-Butyl-4(3H)-quinazolinone in DMSO and Ethanol

Executive Summary

This technical guide provides a comprehensive framework for characterizing the solubility profile of 3-butyl-4(3H)-quinazolinone (CAS: Analogous to 4(3H)-quinazolinone derivatives), a critical scaffold in medicinal chemistry often explored for antimicrobial and anticancer activity.

While the parent 4(3H)-quinazolinone exhibits high solubility in DMSO (>100 mg/mL) and moderate solubility in ethanol, the introduction of the 3-butyl moiety significantly alters the thermodynamic landscape. The butyl chain increases lipophilicity (

This guide details the theoretical thermodynamic models (Apelblat, van't Hoff), experimental protocols (Shake-Flask Method), and data analysis pipelines required to generate publication-grade solubility data for this specific compound.

Part 1: Physicochemical Context & Solubility Landscape[1]

Structural Impact on Solvation

The solubility of 3-butyl-4(3H)-quinazolinone is governed by the interplay between its rigid heterocyclic core and the flexible butyl side chain.

-

The Core (Quinazolinone): A fused bicyclic structure containing a carbonyl group and nitrogen atoms. It acts as a hydrogen bond acceptor (C=O, N-1) and possesses high polarity, driving solubility in DMSO.

-

The Substituent (3-Butyl): A hydrophobic alkyl chain (

). This moiety disrupts the crystal lattice energy relative to the parent compound (lowering melting point) and enhances van der Waals interactions with the ethyl group of ethanol, theoretically increasing solubility in alcohols compared to the unsubstituted parent.

Expected Solubility Ranges (Based on Analogs)

Based on structural analogs (e.g., 2-methyl-4(3H)-quinazolinone) and thermodynamic principles, the expected solubility profile is:

| Solvent | Polarity Index | Expected Solubility (298.15 K) | Mechanistic Driver |

| DMSO | 7.2 (Polar Aprotic) | High (>100 mg/mL) | Strong dipole-dipole interactions; DMSO disrupts intermolecular H-bonds of the solute. |

| Ethanol | 5.2 (Polar Protic) | Moderate (10–50 mg/mL) | Alkyl chain compatibility; H-bonding between solvent -OH and solute C=O. |

| Water | 9.0 (Polar Protic) | Low (<1 mg/mL) | Hydrophobic effect of the butyl chain dominates; high lattice energy. |

Part 2: Thermodynamic Modeling Framework

To rigorously describe the solubility, researchers must move beyond single-point measurements to temperature-dependent thermodynamic modeling.

The Modified Apelblat Model

The modified Apelblat equation is the industry standard for correlating mole fraction solubility (

- : Mole fraction solubility of 3-butyl-4(3H)-quinazolinone.

- : Absolute temperature (Kelvin).[1]

- : Empirical model parameters derived from regression analysis.

Thermodynamic Dissolution Parameters (van't Hoff Analysis)

By plotting

-

Enthalpy of Solution (

): Typically positive (endothermic), indicating heat is absorbed to break the crystal lattice. -

Gibbs Free Energy (

): Must be negative for spontaneous dissolution. -

Entropy of Solution (

): Reflects the increase in disorder as the crystal dissolves.

Logic Flow: Thermodynamic Characterization

The following diagram illustrates the logical workflow for determining these parameters.

Figure 1: Logical workflow for converting raw solubility data into thermodynamic parameters.

Part 3: Experimental Protocol (Self-Validating)

Objective: Determine the saturation mole fraction solubility of 3-butyl-4(3H)-quinazolinone in DMSO and Ethanol from 293.15 K to 323.15 K.

Methodology: Isothermal Saturation (Shake-Flask) coupled with HPLC-UV quantitation.

Materials & Equipment

-

Solute: 3-butyl-4(3H)-quinazolinone (Purity >98% by HPLC).

-

Solvents: DMSO (ACS Grade, >99.9%), Ethanol (Absolute, >99.8%).

-

Apparatus: Thermostated orbital shaker (Control ± 0.1 K), 0.22 µm PTFE syringe filters (DMSO compatible), HPLC system with UV/Vis detector.

Step-by-Step Workflow

Phase A: Preparation of Saturated Solutions

-

Excess Addition: Add 3-butyl-4(3H)-quinazolinone to 10 mL of solvent (DMSO or Ethanol) in a glass vial until undissolved solid remains visible.

-

Expert Insight: For DMSO, start with 1.0 g due to high expected solubility. For Ethanol, start with 0.2 g.

-

-

Equilibration: Seal vials and place in the thermostated shaker.

-

Agitation: 150 rpm for 24 hours.

-

Settling: Stop agitation and allow solids to settle for 4 hours at the same temperature. This prevents micro-crystals from affecting the concentration.

-

Phase B: Sampling & Dilution

-

Filtration: Withdraw 1 mL of supernatant using a pre-warmed syringe (to prevent precipitation) and filter through a 0.22 µm PTFE filter.

-

Gravimetric Check (Optional but Recommended): Weigh a specific volume of the filtrate to determine density (

), required for converting molarity to mole fraction. -

Dilution: Immediately dilute the filtrate with the mobile phase (e.g., Acetonitrile:Water) to bring the concentration within the linear range of the HPLC calibration curve.

-

Validation Step: Dilute DMSO samples at least 1:100 to prevent solvent peak interference in HPLC.

-

Phase C: HPLC Quantification

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase: Acetonitrile : Water (60:40 v/v) - Adjust based on retention time.

-

Flow Rate: 1.0 mL/min.

-

Wavelength: 254 nm (Characteristic absorption of quinazolinone core).

-

Calculation: Determine concentration (

) using a standard calibration curve (

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the Shake-Flask solubility method.

Part 4: Data Processing & Calculation

To ensure scientific integrity, convert raw HPLC concentrations into mole fractions (

Calculation of Mole Fraction ( )

Where:

-

: Mass of solute (derived from HPLC conc

- : Mass of solvent.[2][3]

- : Molecular weight of 3-butyl-4(3H)-quinazolinone (~202.25 g/mol ).

- : Molecular weight of solvent (DMSO: 78.13, Ethanol: 46.07).

Error Analysis

Report all data as Mean

-

Relative Standard Deviation (RSD): Must be

for analytical validity.

Part 5: Applications in Drug Development[4]

Understanding the solubility of 3-butyl-4(3H)-quinazolinone in these solvents allows for:

-

Stock Solution Preparation:

-

DMSO: Ideal for preparing high-concentration stock solutions (e.g., 100 mM) for in vitro biological assays (MIC, IC50).

-

Protocol: Dissolve compound in 100% DMSO, then dilute into aqueous media. Ensure final DMSO concentration is

to avoid cytotoxicity.

-

-

Recrystallization (Purification):

-

Ethanol: Acts as an excellent solvent for recrystallization.

-

Technique: Dissolve the crude compound in boiling ethanol (high solubility) and cool slowly to 4°C (lower solubility). The large temperature coefficient of solubility in ethanol (predicted by the Apelblat model) ensures high recovery yields.

-

References

-

Baluja, S., et al. "Solubility of some quinazoline derivatives in different organic solvents at different temperatures."[3] Journal of Chemical & Engineering Data. (Establishes the thermodynamic modeling approach for quinazolinones).

- Jouyban, A. "Review of the pharmaceutical solubility studies in various solvents." Journal of Molecular Liquids.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10444, Quinazolin-4(3H)-one. (Physicochemical property database).[4] Available at: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. cibtech.org [cibtech.org]

- 4. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Lipophilicity and LogP Profiling of 3-Butyl-4(3H)-Quinazolinone

Executive Summary

The quinazolin-4(3H)-one scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for diverse pharmacophores including anticonvulsants, antihypertensives, and antineoplastics. This guide provides a technical analysis of the 3-butyl-4(3H)-quinazolinone derivative, focusing specifically on its lipophilicity (logP).

Lipophilicity is a decisive factor in the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of this class. The 3-butyl substitution offers a critical balance between aqueous solubility and membrane permeability, positioning it in an optimal window for blood-brain barrier (BBB) penetration and oral bioavailability.

Physicochemical Profile & LogP Data[1][2]

Structural Definition

-

IUPAC Name: 3-butylquinazolin-4(3H)-one

-

Core Scaffold: Quinazolin-4(3H)-one (Benzo[d]pyrimidin-4-one)

-

Substituent: n-Butyl chain at the N3 position.

-

Molecular Formula: C₁₂H₁₄N₂O

Comparative Lipophilicity (Homologous Series)

Experimental data for the specific n-butyl derivative is often interpolated from homologous series. The addition of methylene (-CH₂-) units typically increases logP by approximately 0.5 units.

Table 1: LogP Trends in N3-Substituted Quinazolinones

| Derivative | Substituent (R) | MW ( g/mol ) | XLogP3 (Computed)* | Predicted LogP (Consensus)** |

| 3-Methyl | -CH₃ | 160.17 | 0.7 | 0.75 |

| 3-Ethyl | -CH₂CH₃ | 174.20 | 1.15 (Est.) | 1.20 |

| 3-Propyl | -(CH₂)₂CH₃ | 188.23 | 1.6 | 1.65 |

| 3-Butyl | -(CH₂)₃CH₃ | 202.25 | 2.05 (Est.) | 2.10 ± 0.2 |

*Source: PubChem Computed Data (XLogP3 v3.0) for known homologs. **Consensus prediction based on fragment contribution methods (ClogP).

Implications for Drug Design

The estimated logP of ~2.1 for 3-butyl-4(3H)-quinazolinone is highly significant:

-

CNS Penetration: Compounds with a logP in the range of 2.0–3.0 are generally considered optimal for crossing the Blood-Brain Barrier (BBB) via passive diffusion. This makes the 3-butyl derivative a stronger candidate for anticonvulsant activity compared to its more polar methyl analog.

-

Oral Bioavailability: It falls well within Lipinski’s Rule of Five (logP < 5), suggesting good oral absorption potential without the solubility penalties often seen in longer alkyl chains (e.g., hexyl/octyl).

Experimental Protocol: Determination of LogP via RP-HPLC (OECD 117)

While computational models are useful, experimental validation is required for regulatory submissions. The Shake-Flask Method (OECD 107) is the gold standard but is labor-intensive. The RP-HPLC Method (OECD 117) is preferred for quinazolinones due to its speed, reproducibility, and ability to handle impurities.

Principle

The retention time of a substance on a non-polar stationary phase (C18) correlates linearly with its hydrophobicity. By calibrating the column with reference standards of known logP, the logP of the analyte can be derived from its capacity factor (

Materials & Reagents

-

Stationary Phase: C18 (Octadecylsilyl) column, end-capped (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Methanol:Water (75:25 v/v), isocratic elution. Buffered to pH 7.4 (phosphate buffer) to ensure the uncharged state of the quinazolinone.

-

Reference Standards: Acetanilide (logP 0.16), Acetophenone (1.58), Benzene (2.13), Toluene (2.73), Naphthalene (3.60).

-

Dead Time Marker (

): Sodium nitrate or Thiourea (unretained).

Workflow Diagram

The following diagram illustrates the self-validating workflow for determining the logP of 3-butyl-4(3H)-quinazolinone.

Figure 1: Step-by-step workflow for RP-HPLC determination of lipophilicity (OECD 117).

Calculation Protocol

-

Calculate Capacity Factor (

): -

Regression Analysis: Plot

(y-axis) vs. Literature -

Validation: The correlation coefficient (

) of the calibration curve must be

Structure-Activity Relationship (SAR) Context

The selection of the butyl chain is not arbitrary. In the context of quinazolinones, the N3 substituent acts as a "tuning knob" for steric bulk and lipophilicity without significantly altering the electronic properties of the pharmacophore core.

Figure 2: SAR decision tree illustrating the lipophilic optimization of the N3 position.

References

-

PubChem. 3-Propylquinazolin-4(3H)-one (CID 529124) - Computed Properties. National Library of Medicine. [Link]

-

PubChem. 3-Methylquinazolin-4(3H)-one (CID 17088) - Computed Properties. National Library of Medicine. [Link]

-

OECD. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals. [Link]

-

Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826. (Context on Quinazolinone Scaffold). [Link]

-

Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

The Therapeutic Landscape of N3-Substituted Quinazolinone Analogs: A Technical Guide for Drug Discovery

Abstract

The quinazolinone scaffold has long been a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1] Among its numerous derivatives, N3-substituted quinazolinone analogs have emerged as a particularly promising class of compounds, demonstrating significant therapeutic potential across a range of diseases, including cancer, inflammation, and microbial infections.[1][2][3] This in-depth technical guide provides a comprehensive overview of the therapeutic potential of these analogs for researchers, scientists, and drug development professionals. We will delve into the core chemical features, mechanisms of action, and key experimental protocols that underpin the exploration of this versatile molecular framework. Our focus will be on providing not just a recitation of facts, but a causal understanding of experimental design and a self-validating approach to the described methodologies.

The Quinazolinone Core: A Privileged Scaffold

The quinazolinone nucleus, a fusion of benzene and pyrimidine rings, represents a "magic moiety" in drug discovery due to its structural versatility and ability to interact with a wide array of biological targets.[1] The substitution at the N3 position has been a focal point of extensive research, as it significantly influences the pharmacological profile of the resulting analogs.[3][4] Structure-activity relationship (SAR) studies have consistently shown that modifications at this position, along with substitutions at the C2, C6, and C8 positions, can dramatically enhance biological activity and target selectivity.[3]

Anticancer Potential: Targeting Key Oncogenic Pathways

N3-substituted quinazolinones have demonstrated remarkable efficacy as anticancer agents, with several mechanisms of action identified.[3] These include the inhibition of critical enzymes involved in DNA repair and cell signaling pathways.

Inhibition of Bloom's Syndrome Protein (BLM) Helicase in Colorectal Cancer

A novel and promising strategy in anticancer therapy is the inhibition of the Homologous Recombination Repair (HRR) pathway, which is crucial for the repair of double-strand breaks (DSBs) in DNA.[5] The Bloom's Syndrome Protein (BLM), a DNA helicase, is a key component of this pathway.[5]

Recent research has led to the design and synthesis of N3-substituted quinazolinone derivatives as potent BLM helicase inhibitors.[5] One such compound, designated as compound 21 , has shown significant potential in the treatment of colorectal cancer (CRC).[5] This compound exhibits potent, BLM-dependent cytotoxicity against CRC cells while showing minimal toxicity to normal cells.[5] Mechanistically, compound 21 disrupts the HRR pathway by inhibiting BLM at the site of DSBs, leading to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis in CRC cells.[5]

Diagram: Inhibition of BLM Helicase by N3-Substituted Quinazolinone Analog

Caption: Inhibition of BLM helicase by an N3-substituted quinazolinone analog disrupts DNA repair, leading to apoptosis in cancer cells.

Targeting the Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, and quinazoline derivatives have been at the forefront of EGFR inhibitor development.[6][7] N3-substituted quinazolin-4-ones have been designed as type I ATP-competitive inhibitors that target the deep hydrophobic pocket of EGFR.[8]

Docking and molecular dynamics simulations have revealed that the length of the linker at the N3 position influences the binding mode. Analogs with a short linker tend to bind to the active form of EGFR, while those with a longer linker bind to the inactive form.[8] These compounds have demonstrated potent IC50 values against various cancer cell lines and have been shown to induce cell cycle arrest and apoptosis by upregulating pro-apoptotic genes like p53, Caspase 3, and Bax.[4][8]

Table: Cytotoxic Activity of Selected N3-Substituted Quinazolinone Analogs

| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |

| 5f | MDA-MB-231 | 3.34 | [8] |

| 15a | MDA-MB-231 | 4.99 | [8] |

| 5f | HepG2 | 6.37 | [8] |

| 15a | HepG2 | 2.18 | [8] |

| 4a | SW620 | 4.24 | [4] |

| 4c | SW620 | 3.61 | [4] |

| 4a | MDA-MB-231 | 2.93 | [4] |

| 4c | MDA-MB-231 | 3.34 | [4] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Quinazolinone derivatives have long been recognized for their anti-inflammatory properties.[2][9][10] The substitution at the N3 position with various heterocyclic moieties has been shown to enhance this activity.[2]

A common and reliable method for evaluating in vivo anti-inflammatory effects is the carrageenan-induced rat paw edema assay.[9] In this model, the injection of carrageenan induces a localized inflammatory response, and the reduction in paw edema following treatment with a test compound is a measure of its anti-inflammatory potential.

Studies have shown that N3-substituted quinazolinone analogs can exhibit significant edema inhibition.[2] For instance, a series of compounds where the N3 position was substituted with thiazolidinone moieties showed better anti-inflammatory activity than those with azetidinone substitutions.[2] Notably, the presence of a p-chlorophenyl group often leads to enhanced activity.[2]

Table: Anti-inflammatory Activity of N3-Substituted Quinazolinone Analogs

| Compound | Substitution at N3 Position | Edema Inhibition (%) at 50 mg/kg | Reference |

| 9 | 2′-(p-chlorobenzylideneamino)phenyl | 20.4 | [2] |

| 15 | Azetidinone derivative | >24.6 | [2] |

| 21 | 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl] | 32.5 | [2] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

-

Animal Model: Wistar albino rats of either sex (150-200g) are used.

-

Grouping: Animals are divided into control, standard (e.g., Phenylbutazone or Indomethacin), and test groups.

-

Compound Administration: The test compounds and standard drug are administered orally (p.o.) at a specified dose (e.g., 50 mg/kg).

-

Induction of Inflammation: After a set time (e.g., 1 hour) post-treatment, 0.1 mL of 1% w/v carrageenan solution in normal saline is injected into the sub-plantar region of the left hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the formula: % Inhibition = (1 - (Vt / Vc)) x 100 Where Vt is the mean increase in paw volume in the test group, and Vc is the mean increase in paw volume in the control group.

Diagram: Experimental Workflow for Anti-inflammatory Screening

Caption: Workflow for evaluating the anti-inflammatory activity of N3-substituted quinazolinone analogs using the carrageenan-induced paw edema model.

Antimicrobial Potential: Combating Pathogenic Microbes

Quinazolinone derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[3][11][12][13] The nature of the substituent at the N3 position plays a crucial role in determining the potency and spectrum of this activity.[3][12]

SAR studies have revealed that the presence of a substituted aromatic ring at the N3 position is often essential for antimicrobial activity.[3] Additionally, substitutions at the C2 position (with methyl or thiol groups) and the presence of halogens (like iodine) at the C6 and C8 positions can significantly enhance antibacterial efficacy.[3]

The proposed mechanisms for the antibacterial action of quinazolinones are thought to be similar to that of quinolones, involving the inhibition of bacterial DNA gyrase, an enzyme vital for DNA replication.[12]

Key Structural Features for Enhanced Antimicrobial Activity:

-

N3 Position: Substituted aromatic or heterocyclic rings.

-

C2 Position: Methyl, amine, or thiol groups.

-

C6 and C8 Positions: Halogen atoms (e.g., iodine, bromine).[3]

Synthesis of N3-Substituted Quinazolinone Analogs

The synthesis of N3-substituted quinazolinones can be achieved through various synthetic routes. A common and versatile method involves the initial synthesis of a 2-substituted-4H-3,1-benzoxazin-4-one, which is then reacted with a suitable amine to introduce the N3-substituent.[2]

General Synthetic Scheme:

-

Step 1: Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-one: Substituted anthranilic acid is reacted with an appropriate acylating agent (e.g., acetic anhydride) to form the benzoxazinone ring.[2]

-

Step 2: Formation of the Quinazolinone Core: The benzoxazinone is then reacted with an amine (e.g., 2-aminophenylamine) in a suitable solvent like acetic acid to yield the 3-substituted quinazolinone.[2]

-

Step 3: Further Derivatization: The initial N3-substituted quinazolinone can be further modified to introduce additional functional groups and build a library of analogs for screening.[2]

Conclusion and Future Directions

N3-substituted quinazolinone analogs represent a highly versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy in preclinical models for cancer, inflammation, and infectious diseases underscores their potential for clinical translation. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as exploring their potential in combination therapies. The continued exploration of the vast chemical space around the N3-substituted quinazolinone core is likely to yield new and improved drug candidates for a wide range of human ailments. While many quinazoline derivatives are in clinical trials, further investigation into the specific contributions of N3-substitutions in these trials is warranted.[14]

References

-

Design, synthesis and evaluation of N3-substituted quinazolinone derivatives as potential Bloom's Syndrome protein (BLM) helicase inhibitor for sensitization treatment of colorectal cancer. European Journal of Medicinal Chemistry. [Link]

-

Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Hindawi. [Link]

-

Structure-based design of new anticancer N3-Substituted quinazolin-4-ones as type I ATP-competitive inhibitors targeting the deep hydrophobic pocket of EGFR. PubMed. [Link]

-

A selection of illustrative examples of Quinazolin-4(3H)-ones that have... ResearchGate. [Link]

-

Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect. [Link]

-

(PDF) Synthesis and Anti-Inflammatory Activity of 4(3H)- Quinazolinone and Its 2-Methyl and 2-Phenyl-4 (3H) - Academia.edu. Academia.edu. [Link]

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC. [Link]

-

4-(3H)-quinazolinones N-3 substituted with a five membered heterocycle. IRIS UniPA. [Link]

-

Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal. [Link]

-

Full article: Synthesis, antitumor activity and molecular docking study of some novel 3-benzyl-4(3H)quinazolinone analogues. Taylor & Francis Online. [Link]

-

Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI. [Link]

-

Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives. NIH. [Link]

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. [Link]

-

ChemInform Abstract: Synthesis of 3-Substituted and 2,3-Disubstituted Quinazolinones via Cu-Catalyzed Aryl Amidation. ResearchGate. [Link]

-

Quinazolinone analogs as potential therapeutic agents. PubMed. [Link]

-

Synthesis, analgesic, anti-inflammatory and antibacterial activities of some novel 2-methyl-3-substituted quinazolin-4-(3H)-ones. PubMed. [Link]

-

Synthesis, anti-inflammatory and analgesic activity of some new 4(3H)-quinazolinone derivatives. PubMed. [Link]

-

Review on Quinazoline Possessing Heterocyclic Analogues: Exploration of Binding Sites of These Moieties and SAR Studies Against. IJNRD. [Link]

-

Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. PMC. [Link]

-

Full article: Synthesis, antitumor and antimicrobial activity of some new 6-methyl-3-phenyl-4(3H)-quinazolinone analogues: in silico studies. Taylor & Francis Online. [Link]

-

Substituted quinazolines, part 3. Synthesis, in vitro antitumor activity and molecular modeling study of certain 2-thieno-4(3H)-quinazolinone analogs. ResearchGate. [Link]

-

4-(3H)-quinazolinones N-3 substituted with a five membered heterocycle: A promising scaffold towards bioactive molecules. R Discovery. [Link]

-

4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. MDPI. [Link]

-

An Updated Review: Newer Quinazoline Derivatives Under Clinical Trial. ijrpr.com. [Link]

Sources

- 1. Quinazolinone analogs as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and evaluation of N3-substituted quinazolinone derivatives as potential Bloom's Syndrome protein (BLM) helicase inhibitor for sensitization treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-based design of new anticancer N3-Substituted quinazolin-4-ones as type I ATP-competitive inhibitors targeting the deep hydrophobic pocket of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (PDF) Synthesis and Anti-Inflammatory Activity of 4(3H)- Quinazolinone and Its 2-Methyl and 2-Phenyl-4 (3H)- Quinazolinone Derivatives [academia.edu]

- 10. mdpi.com [mdpi.com]

- 11. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 12. Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijnrd.org [ijnrd.org]

- 14. ijpba.info [ijpba.info]

Methodological & Application

one-pot synthesis of 3-butyl-4(3H)-quinazolinone using ortho esters

Application Note: One-Pot Synthesis of 3-Butyl-4(3H)-quinazolinone

A Streamlined, Efficient Protocol Utilizing Ortho Esters for Heterocyclic Scaffold Construction

Introduction

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous biologically active molecules and pharmaceuticals.[1][2] Their derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[1][3] Traditional multi-step syntheses of these compounds can be time-consuming and often result in lower overall yields. This application note details an efficient, one-pot, three-component reaction for the synthesis of 3-butyl-4(3H)-quinazolinone from anthranilic acid, triethyl orthoformate, and n-butylamine. This approach offers significant advantages, including operational simplicity, reduced reaction time, and minimized waste generation, making it an attractive method for researchers in medicinal chemistry and drug development.[4]

Chemical Principles and Reaction Mechanism

The one-pot synthesis of 3-substituted-4(3H)-quinazolinones is a powerful cyclization reaction that leverages the reactivity of ortho esters.[2] Triethyl orthoformate serves as a crucial C1 source, effectively acting as a formic acid equivalent. The reaction proceeds through a cascade of sequential steps within a single reaction vessel.

The proposed mechanism involves several key stages:

-

Initial Condensation: The reaction is initiated by the condensation of anthranilic acid with triethyl orthoformate. This step, often acid-catalyzed, forms a reactive intermediate, likely an imidic ester.[5]

-

Amine Addition: The primary amine, n-butylamine, then reacts with this intermediate. The more nucleophilic amine displaces an ethoxy group, forming a new C-N bond and generating a substituted amidine intermediate.

-

Intramolecular Cyclization: The final step is an intramolecular nucleophilic attack by the nitrogen of the amidine onto the carbonyl carbon of the original anthranilic acid moiety.

-

Dehydration/Dealcohonation: This cyclization is followed by the elimination of ethanol and water, leading to the formation of the stable, aromatic quinazolinone ring system.

This one-pot cascade efficiently builds the heterocyclic core by forming multiple chemical bonds without the need to isolate intermediates, thereby improving overall efficiency.[4][6]

Caption: Figure 1: Proposed Reaction Mechanism for the one-pot synthesis.

Materials and Equipment

Reagents:

-

Ethanol (Absolute)

-

Deionized Water

Equipment:

-

Round-bottom flask (50 mL or 100 mL)

-

Reflux condenser

-

Magnetic stirrer and hot plate

-

Buchner funnel and filter paper

-

Standard laboratory glassware

-

Rotary evaporator

Experimental Workflow Visualization

The overall experimental process is straightforward, designed for efficiency and ease of execution in a standard chemistry laboratory.

Caption: Figure 2: Step-by-step experimental workflow.

Detailed Experimental Protocol

1. Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add anthranilic acid (e.g., 1.37 g, 10 mmol).

-

Finally, add triethyl orthoformate (1.5 eq., 2.22 g, 15 mmol).[14]

-

Note: The order of addition can be varied, but adding the solid first is often convenient. Some protocols may call for a catalytic amount of acid (e.g., p-TsOH or H₂SO₄) to accelerate the reaction, although many one-pot preparations proceed without an external catalyst.[5][15]

2. Reaction Conditions:

-

Attach a reflux condenser to the flask.

-

Place the assembly on a magnetic stirrer hotplate and begin stirring.

-

Heat the mixture to reflux (approximately 120-130 °C) and maintain for 2-4 hours.

-

Self-Validation Check: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane) to observe the consumption of anthranilic acid.

3. Product Isolation and Purification:

-

After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. A solid precipitate should begin to form.

-

To maximize precipitation, place the flask in an ice bath for 30 minutes.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the crude product on the filter with a small amount of cold ethanol or an ethanol/water mixture to remove any unreacted starting materials and soluble impurities.

-

Dry the purified product under vacuum at 50-60 °C to a constant weight.

4. Characterization:

-

Determine the final mass and calculate the percentage yield.

-

Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry) to confirm its identity and purity.

Expected Results and Data

The described one-pot synthesis is expected to provide the target compound in good to excellent yields, often without the need for extensive purification like column chromatography.

| Parameter | Value/Condition | Rationale/Reference |

| Anthranilic Acid | 1.0 eq. | Limiting reagent |

| n-Butylamine | 1.2 eq. | Ensures complete reaction with the intermediate[2] |

| Triethyl Orthoformate | 1.2 - 1.5 eq. | Used in slight excess to drive the reaction forward[2][14] |

| Temperature | 120-130 °C (Reflux) | Sufficient thermal energy for cyclization[14] |

| Time | 2 - 4 hours | Typical duration for completion |

| Expected Yield | 75 - 90% | Based on similar reported syntheses[2][13] |

| Appearance | Off-white to pale yellow solid | Typical for quinazolinone derivatives[16] |

Safety Precautions

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Anthranilic Acid: Causes serious eye irritation.[8][16][17] Avoid inhalation of dust.

-

Triethyl Orthoformate: Flammable liquid and vapor.[9][10] Keep away from heat, sparks, and open flames.[18] It is also an irritant.

-

n-Butylamine: Highly flammable liquid and vapor.[19][20] Harmful if swallowed and toxic in contact with skin or if inhaled.[12][19] Causes severe skin burns and eye damage.[20] Handle with extreme care.

Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This application note provides a robust and efficient one-pot protocol for the synthesis of 3-butyl-4(3H)-quinazolinone. By combining anthranilic acid, n-butylamine, and triethyl orthoformate in a single step, this method eliminates the need for isolating intermediates, saving time and resources. The procedure is scalable and utilizes readily available reagents, making it a valuable tool for researchers engaged in the synthesis of heterocyclic libraries for pharmaceutical and materials science applications.

References

-

Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3 - SciSpace. (n.d.). Retrieved from [Link]

-

A Microwave-Assisted and Heteropolyacids-Catalysed Cyclocondensation Reaction for the Synthesis of 4(3H)-Quinazolinones. (2008). MDPI. Retrieved from [Link]

-

N-Butylamine - Material Safety Data Sheet (MSDS). (n.d.). Retrieved from [Link]

-

Microwave Assisted Solvent Free Synthesis of Bioactive Quinazolin-4-(3H)-one Compounds. (2010). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. (2020). Taylor & Francis Online. Retrieved from [Link]

-

Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. (2020). MDPI. Retrieved from [Link]

-

Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H). (2018). PMC - NIH. Retrieved from [Link]

-

Synthesis of 4-Arylaminoquinazolines from 2-amino-N'-Arylbenzamidines and Orthoesters via the Dimroth Rearrangement of Intermediate Quinazolin-4(3H)- Imines. (n.d.). Bentham Science Publisher. Retrieved from [Link]

-

Microwave-Assisted, Green Synthesis of 4(3H)-Quinazolinones under CO Pressure in γ-Valerolactone and Reusable Pd/β-Cyclodextrin Cross-Linked Catalyst. (2017). ACS Publications. Retrieved from [Link]

-

Safety Data Sheet: n-Butylamine. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

-

Safety Data Sheet (SDS) Anthranilic Acid. (n.d.). LPS.org. Retrieved from [Link]

-

n-Butylamine CAS No 109-73-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). Retrieved from [Link]

-

Anthranilic Acid - SAFETY DATA SHEET. (2018). Breckland Scientific Supplies Ltd. Retrieved from [Link]

-

Safety data sheet - Anthranilic acid. (2024). CPAchem. Retrieved from [Link]

-

Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3. (2018). Semantic Scholar. Retrieved from [Link]

-

Triethyl orthoformate Safety Data Sheet. (n.d.). KISHIDA CHEMICAL CO., LTD. Retrieved from [Link]

-

n-BUTYLAMINE EXTRA PURE - Safety Data Sheet. (2024). Loba Chemie. Retrieved from [Link]

-

Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2012). Brieflands. Retrieved from [Link]

-

Safety Data Sheet: Tri-n-butylamine. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

-

Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of 4(3H)-quinazolinones catalyzed by NH4Cl under solvent-free conditions. (n.d.). ResearchGate. Retrieved from [Link]

-

One-Pot Reactions of Triethyl Orthoformate with Amines. (2023). MDPI. Retrieved from [Link]

-

Full article: Synthesis of 3-Aryl-4(3H)-quinazolinones from Anthranilic Acids and Triethyl Orthoformate. (2008). Taylor & Francis Online. Retrieved from [Link]

-

Synthesis of 3-Aryl-4(3 H )-quinazolinones from Anthranilic Acids and Triethyl Orthoformate. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis of 4(3H)-quinazolinones 48. (n.d.). ResearchGate. Retrieved from [Link]

-

Quinazoline derivatives: synthesis and bioactivities. (2013). PMC. Retrieved from [Link]

-

Synthesis of 3-Substituted-4(3H)-quinazolinones via HATU-Mediated Coupling of 4-Hydroxyquinazolines with Amines. (n.d.). ACS Figshare. Retrieved from [Link]

-

Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H). (2024). ACS Publications. Retrieved from [Link]

-

One-Pot Three Component Synthesis of Quinazolin-4(3H)-One Derivatives. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. (2024). PMC. Retrieved from [Link]

-

Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. tandfonline.com [tandfonline.com]

- 3. brieflands.com [brieflands.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. Anthranilic acid MSDS - 820112 - Merck [merckmillipore.com]

- 8. brecklandscientific.co.uk [brecklandscientific.co.uk]

- 9. merckmillipore.com [merckmillipore.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. chemicalbull.com [chemicalbull.com]

- 12. chemos.de [chemos.de]

- 13. mdpi.com [mdpi.com]

- 14. Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones from β-Aminoamides and Orthoesters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. archpdfs.lps.org [archpdfs.lps.org]

- 17. fr.cpachem.com [fr.cpachem.com]

- 18. msds.nipissingu.ca [msds.nipissingu.ca]

- 19. cdhfinechemical.com [cdhfinechemical.com]

- 20. lobachemie.com [lobachemie.com]

Introduction: The Quinazolinone Core and the Elegance of Oxidative Cyclization

An In-Depth Guide to Oxidative Cyclization Methods for the Synthesis of 3-Butylquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed exploration of contemporary oxidative cyclization strategies for the synthesis of 3-butylquinazolin-4(3H)-one, a key scaffold in medicinal chemistry. As a senior application scientist, this guide moves beyond simple procedural lists to offer insights into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

The quinazolinone skeleton is a privileged heterocyclic motif found in numerous natural products and synthetic compounds.[1] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2] Consequently, the development of efficient and sustainable synthetic routes to access this scaffold is of paramount importance in drug discovery and development.

Traditional methods for quinazolinone synthesis often involve multi-step sequences or harsh reaction conditions.[3][4] Oxidative cyclization has emerged as a powerful and atom-economical alternative. These methods typically involve the condensation of a 2-aminobenzamide derivative with a one-carbon (C1) source, such as an aldehyde, alcohol, or even dimethyl sulfoxide (DMSO), followed by an in-situ oxidation to form the stable aromatic quinazolinone ring. This guide focuses on the practical application of these methods for a specific target: 3-butylquinazolin-4(3H)-one.

The Foundational Reaction: From N-Butyl-2-aminobenzamide to the Quinazolinone Ring

The synthesis of 3-butylquinazolin-4(3H)-one via oxidative cyclization begins with the precursor, N-butyl-2-aminobenzamide. This starting material is readily prepared from the reaction of isatoic anhydride with n-butylamine. The core transformation involves the reaction of N-butyl-2-aminobenzamide with a suitable C1 synthon, which becomes the C2 carbon of the quinazolinone ring.

The general pathway involves two key steps:

-

Condensation: The primary amino group of N-butyl-2-aminobenzamide reacts with the C1 source (e.g., an aldehyde formed in situ from an alcohol) to form a dihydroquinazolinone intermediate.

-

Oxidation: This intermediate is then oxidized to the aromatic 3-butylquinazolin-4(3H)-one. The choice of catalyst and oxidant is crucial for the efficiency and selectivity of this step.

Caption: General workflow for oxidative cyclization.

Key Synthetic Methodologies and Protocols

This section details several field-proven methods for the oxidative cyclization to form 3-butylquinazolin-4(3H)-one, categorized by the nature of the catalytic or promoting system.

Earth-Abundant Metal Catalysis: Iron and Copper Systems

The use of first-row transition metals like iron and copper offers a sustainable and cost-effective alternative to precious metal catalysts.[5] These metals are known for their versatile redox chemistry, making them ideal for facilitating oxidative transformations.[6]

Iron is the most abundant transition metal, and its low toxicity and cost make it an attractive catalyst for green chemistry applications.[1][6] Iron-catalyzed reactions can utilize molecular oxygen from the air as the terminal oxidant, producing water as the only byproduct.

Causality and Mechanism: The reaction is believed to proceed via an iron-catalyzed oxidation of an alcohol (used as the C1 source and solvent) to the corresponding aldehyde.[1] This aldehyde then condenses with N-butyl-2-aminobenzamide. The resulting dihydroquinazolinone intermediate is subsequently oxidized in an iron-assisted aerobic step to furnish the final product.

Caption: Iron-catalyzed oxidative cyclization pathway.

Protocol 1: Iron-Catalyzed Synthesis from Benzyl Alcohol

This protocol is adapted from established procedures for quinazolinone synthesis using an iron catalyst and an alcohol as the C1 source.[1]

-

Reagents and Equipment:

-

N-butyl-2-aminobenzamide (1.0 mmol, 192 mg)

-

Benzyl alcohol (2.0 mL, solvent and C1 source)

-

Fe(NO₃)₃·9H₂O (0.1 mmol, 40.4 mg)

-

Potassium hydroxide (KOH) (0.2 mmol, 11.2 mg)

-

Reaction vial with a magnetic stir bar

-

Heating mantle or oil bath

-

-

Step-by-Step Procedure:

-

To a reaction vial, add N-butyl-2-aminobenzamide, Fe(NO₃)₃·9H₂O, and KOH.

-

Add benzyl alcohol (2.0 mL) and the magnetic stir bar.

-

Seal the vial and place it in a preheated oil bath at 120 °C.

-

Stir the reaction mixture for 12-16 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to yield 3-butyl-2-phenylquinazolin-4(3H)-one.

-

Copper catalysis is a cornerstone of modern organic synthesis, enabling a wide range of oxidative coupling reactions.[7][8] For quinazolinone synthesis, copper catalysts can effectively couple 2-aminobenzamides with various C1 sources, including alcohols and tertiary amines, often under aerobic conditions.[9]

Causality and Mechanism: In a typical reaction with an alcohol like methanol, a copper catalyst facilitates the oxidation of the alcohol to formaldehyde. This is followed by condensation with the aminobenzamide and subsequent copper-catalyzed oxidative dehydrogenation of the cyclized intermediate. The use of visible light can promote the formation of a key copper-superoxo complex, enhancing the catalytic cycle.

Protocol 2: Copper-Catalyzed Synthesis from Methanol

This protocol is based on visible-light-induced copper catalysis, offering a greener approach using methanol as both a C1 source and solvent.

-

Reagents and Equipment:

-

N-butyl-2-aminobenzamide (1.0 mmol, 192 mg)

-

Copper(I) iodide (CuI) (0.05 mmol, 9.5 mg)

-

1,10-Phenanthroline (0.1 mmol, 18 mg)

-

Cesium carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)

-

Methanol (4.0 mL)

-

Schlenk tube, magnetic stir bar, balloon with O₂

-

Blue LED light source

-

-

Step-by-Step Procedure:

-

Add N-butyl-2-aminobenzamide, CuI, 1,10-phenanthroline, and Cs₂CO₃ to a Schlenk tube equipped with a magnetic stir bar.

-

Evacuate and backfill the tube with oxygen (using a balloon).

-

Add methanol (4.0 mL) via syringe.

-

Place the reaction tube approximately 5 cm from a blue LED light source.

-

Stir the mixture vigorously at room temperature for 24 hours.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography to yield 3-butylquinazolin-4(3H)-one.

-

Transition-Metal-Free Methods

To further enhance the sustainability of quinazolinone synthesis, several transition-metal-free methods have been developed. These protocols rely on inexpensive and environmentally benign reagents like molecular iodine or peroxides.[10][11]

This method provides a highly sustainable route using hydrogen peroxide as a clean oxidant and DMSO as both a solvent and a C1 source.[10] The only byproduct of H₂O₂ is water, aligning with the principles of green chemistry.

Causality and Mechanism: The reaction is proposed to proceed through a radical pathway.[10] Hydrogen peroxide initiates the fragmentation of DMSO to generate a methyl radical. This radical is then trapped and eventually forms a formaldehyde equivalent, which reacts with N-butyl-2-aminobenzamide. The subsequent cyclization and oxidation steps yield the final product.

Caption: Proposed pathway for H₂O₂/DMSO synthesis.

Protocol 3: H₂O₂-Mediated Synthesis of 3-Butylquinazolin-4(3H)-one

This protocol is a direct adaptation of a published procedure that successfully synthesized the target molecule.[10]

-

Reagents and Equipment:

-

N-butyl-2-aminobenzamide (1.0 mmol, 192 mg)

-

Dimethyl sulfoxide (DMSO) (4.0 mL)

-

Hydrogen peroxide (H₂O₂, 30% in H₂O, 5.0 mmol, 0.57 mL)

-

Sealed reaction tube with a magnetic stir bar

-

Heating mantle or oil bath

-

-

Step-by-Step Procedure:

-

Place N-butyl-2-aminobenzamide and a stir bar into a sealable reaction tube.

-

Add DMSO (4.0 mL) followed by the careful addition of 30% hydrogen peroxide.

-

Seal the tube tightly and place it in a preheated oil bath at 140 °C.

-

Stir the reaction mixture for 20 hours.

-

Cool the reaction to room temperature and carefully open the tube.

-

Pour the mixture into ice-cold water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under vacuum.

-

Purify the product by column chromatography (22% ethyl acetate in hexanes) to obtain 3-butylquinazolin-4(3H)-one.[10]

-

Electrosynthesis represents a modern, green approach to organic reactions, using electricity as a traceless reagent to drive oxidation.[12] This method avoids the need for chemical oxidants, often leading to cleaner reactions and simpler purification.

Causality and Mechanism: In an undivided electrolytic cell, an oxidant precursor like K₂S₂O₈ can be electrochemically converted to the highly reactive sulfate radical anion (SO₄•⁻). This radical abstracts a hydrogen atom from an alcohol (e.g., benzyl alcohol), generating an α-hydroxy-carbon radical. This radical is further oxidized to an aldehyde, which then undergoes condensation and cyclization with the aminobenzamide. The final oxidation step can also be electrochemically driven.

Protocol 4: K₂S₂O₈-Promoted Electrochemical Synthesis

This protocol is adapted from an electrochemical method for synthesizing various quinazolinones.[12]

-

Reagents and Equipment:

-

N-butyl-2-aminobenzamide (1.0 mmol, 192 mg)

-

Benzyl alcohol (1.2 mmol, 125 µL)

-

Potassium persulfate (K₂S₂O₈) (2.0 mmol, 540 mg)

-

Acetonitrile (CH₃CN) and Water (9:1, 10 mL)

-

Undivided electrochemical cell with graphite electrodes

-

DC power supply

-

Magnetic stirrer

-

-

Step-by-Step Procedure:

-

Set up the undivided cell with two graphite plate electrodes.

-

To the cell, add N-butyl-2-aminobenzamide, benzyl alcohol, and K₂S₂O₈.

-

Add the CH₃CN/H₂O solvent mixture (10 mL).

-

Stir the mixture and begin electrolysis under a constant current of 10 mA.

-

Continue the electrolysis at room temperature for 8-12 hours, monitoring by TLC.

-

After the reaction is complete, concentrate the solvent under reduced pressure.

-

Add water (15 mL) and extract the product with ethyl acetate (3 x 15 mL).

-

Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography to yield 3-butyl-2-phenylquinazolin-4(3H)-one.

-

Comparative Analysis of Methods

| Method | Catalyst/Reagent | Oxidant | Temp. (°C) | Advantages | Disadvantages |

| Iron-Catalyzed | Fe(NO₃)₃·9H₂O | Air (O₂) | 120 | Inexpensive, low toxicity, aerobic | High temperature, requires base |

| Copper-Catalyzed | CuI / Ligand | O₂ / Light | RT | Mild conditions, high efficiency | Requires ligand, potential metal contamination |

| H₂O₂-Mediated | Metal-free | H₂O₂ | 140 | Highly sustainable, clean oxidant | High temperature, pressure buildup in sealed tube |

| Electrochemical | Metal-free | Electricity | RT | Avoids chemical oxidants, mild conditions | Requires specialized equipment |

Conclusion

The synthesis of 3-butylquinazolin-4(3H)-one can be achieved through a variety of robust oxidative cyclization methods. For laboratories prioritizing green chemistry and sustainability, the transition-metal-free protocols using H₂O₂ or electrosynthesis offer significant advantages by minimizing hazardous waste and avoiding metal contamination.[10][12] For scalability and cost-effectiveness, iron-catalyzed aerobic methods present a compelling option due to the low cost and high abundance of the catalyst.[1][13] Copper-catalyzed systems provide a balance of mild conditions and high efficiency, particularly when enhanced by photoredox catalysis. The choice of method will ultimately depend on the specific constraints and priorities of the research or development environment, including available equipment, cost considerations, and green chemistry mandates.

References

-

Title: Synthesis of 2-aryl quinazolinones via iron-catalyzed cross-dehydrogenative coupling (CDC) between N–H and C–H bonds. Source: Organic & Biomolecular Chemistry (RSC Publishing).

-

Title: Iron assisted aerobic oxidative synthesis of quinazolinones. Source: SSRN.

-

Title: The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones – an efficient approach to 1-(hydroxymethyl). Source: PMC.

-

Title: Environmentally Friendly Iron-Catalyzed Cascade Synthesis of 1,2,4-Benzothiadiazine 1,1-Dioxide and Quinazolinone Derivatives. Source: ACS Publications.

-

Title: Iron-catalyzed synthesis of quinoline-spiro-quinazolinones. Source: ResearchGate.

-

Title: Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Source: MDPI.

-

Title: Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Source: PMC.

-

Title: The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones. Source: beilstein-journals.org.

-

Title: Transition-metal-catalyzed synthesis of quinazolines: A review. Source: Frontiers.

-

Title: Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Source: MDPI.

-

Title: H₂O₂-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach. Source: ACS Omega.

-

Title: Electro-oxidative cyclization: access to quinazolinones via K₂S₂O₈ without transition metal catalyst and base. Source: PMC.

-

Title: Synthesis of Quinazolines Scaffold Using Green and Sustainable Heterogenous Nano-catalysts. Source: NanoWorld Journal.

-

Title: Recent Advances in the Sustainable Synthesis of Quinazolines Using Earth-Abundant First Row Transition Metals. Source: Bentham Science.

-

Title: Iodine-Promoted Oxidative Cyclization of Acylated and Alkylated Derivatives from Epoxides toward the Synthesis of Aza Heterocycles. Source: Organic Chemistry Portal.

-

Title: Electro-oxidative cyclization: access to quinazolinones via K₂S₂O₈ without transition metal catalyst and base. Source: RSC Publishing.

-

Title: Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Source: Taylor & Francis Online.

-

Title: Divergent Synthesis of Quinazolin-4(3H)-ones and Tryptanthrins Enabled by a tert-Butyl Hydroperoxide/K₃PO₄-Promoted Oxidative Cyclization of Isatins at Room Temperature. Source: Organic Chemistry Portal.

-

Title: Synthesis of quinazolinones. Source: Organic Chemistry Portal.

-

Title: Cu-catalyzed Oxidative Cyclization of 2-amino-N-phenyl benzamide: Efficient Synthesis of Quinazolinone and Indazolone derivatives. Source: ResearchGate.

-

Title: Iodine-Promoted Oxidative Cyclization of Acylated and Alkylated Derivatives from Epoxides toward the Synthesis of Aza Heterocycles. Source: ACS Publications.

-

Title: The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones – an efficient approach to 1-(hydroxymethyl). Source: Beilstein Journals.

-

Title: Iodide catalyzed synthesis of 2-aminobenzoxazoles via oxidative cyclodesulfurization of phenolic thioureas with hydrogen peroxide. Source: ResearchGate.

-

Title: Copper-Catalyzed Tandem Reaction of 2-Aminobenzamides with Tertiary Amines for the Synthesis of Quinazolinone Derivatives. Source: Organic Chemistry Portal.

-

Title: Iodine-Promoted Oxidative Cyclization of Acylated and Alkylated Derivatives from Epoxides toward the Synthesis of Aza Heterocycles. Source: PubMed.

-

Title: Transition-metal-catalyzed synthesis of quinazolines: A review. Source: PMC.

-

Title: recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. Source: Universal Journal of Pharmaceutical Research.

-

Title: I₂-Promoted Chemoselective Annulative Coupling of 2-Aminobenzamides with Sulfoxonium Ylides: Easy Access to Quinazolinones. Source: ACS Publications.

-

Title: Transition-metal-free oxidative intermolecular cyclization reaction: synthesis of 2-aryl-4-quinolones. Source: RSC Publishing.

-

Title: Metal-free oxidative cyclization of 2-amino-benzamides, 2-aminobenzenesulfonamide or 2-(aminomethyl)anilines with primary alcohols for the synthesis of quinazolinones and their analogues. Source: Semantic Scholar.

-

Title: Copper-catalyzed highly efficient oxidative amidation of aldehydes with 2-aminopyridines in an aqueous micellar system. Source: RSC Publishing.

-

Title: Copper-catalyzed intermolecular cyclization of nitriles and 2-aminobenzylamine for 3,4-dihydroquinazolines and quinazolines synthesis via cascade coupling and aerobic oxidation. Source: RSC Publishing.

-

Title: Copper-catalyzed oxidative amidation of aldehydes with amine salts: synthesis of primary, secondary, and tertiary amides. Source: PubMed.

-

Title: Transition-metal-free oxidative intermolecular cyclization reaction: synthesis of 2-aryl-4-quinolones. Source: Sci-Hub.

-

Title: Optimization of conditions for the oxidative cyclization of aldehydes with 2-aminobenzylamine. Source: ResearchGate.

-

Title: Visible-light induced copper(i)-catalyzed oxidative cyclization of o-aminobenzamides with methanol and ethanol via HAT. Source: RSC Publishing.

Sources

- 1. papers.ssrn.com [papers.ssrn.com]

- 2. ujpronline.com [ujpronline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. BJOC - The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones – an efficient approach to 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones [beilstein-journals.org]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Copper-Catalyzed Tandem Reaction of 2-Aminobenzamides with Tertiary Amines for the Synthesis of Quinazolinone Derivatives [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Electro-oxidative cyclization: access to quinazolinones via K2S2O8 without transition metal catalyst and base - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Synthesis Yield of 3-Butyl-4(3H)-quinazolinone

Welcome to the technical support center for quinazolinone synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of 3-Butyl-4(3H)-quinazolinone. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.

Overview: Synthetic Pathways to 3-Butyl-4(3H)-quinazolinone

The 4(3H)-quinazolinone core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2][3] The synthesis of N-substituted derivatives like 3-butyl-4(3H)-quinazolinone typically follows one of several reliable pathways. The most prevalent and adaptable method is a two-step approach commencing from anthranilic acid.

This process involves the initial formation of a 2-substituted-4H-3,1-benzoxazin-4-one intermediate, which is subsequently reacted with a primary amine—in this case, butylamine—to yield the target 3-butyl-4(3H)-quinazolinone.[4][5][6][7] This method offers excellent control over the introduction of substituents at the 2 and 3 positions. Alternative strategies include variations of the Niementowski reaction, which involves the condensation of anthranilic acid with an appropriate amide, often accelerated by microwave irradiation.[1][2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent challenges in a direct question-and-answer format, providing both the probable cause and a validated solution.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

A1: Low yields in quinazolinone synthesis are a common hurdle and can typically be traced back to one of four areas: reaction completeness, reagent quality, side reactions, or suboptimal reaction conditions.

-

Incomplete Reaction: The most straightforward cause is a reaction that has not proceeded to completion.

-

Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC).[4] If starting material is still present after the initially planned reaction time, consider extending the duration. A moderate increase in temperature (e.g., 10-20 °C) can also enhance the reaction rate, but must be balanced against the risk of side reactions.[4][8]

-

-

Sub-optimal Reagents and Solvents: The purity of your starting materials and the choice of solvent are critical for success.

-

Solution: Ensure that starting materials like anthranilic acid and butylamine are pure and dry; recrystallize or distill them if necessary.[4] The solvent plays a pivotal role; polar aprotic solvents such as DMSO or DMF are often highly effective for this type of condensation.[4][6][9] If yields are still poor, a solvent screen may be necessary to find the optimal medium for your specific substrate.

-

-

Prevalent Side Reactions: The formation of undesired byproducts depletes starting materials and complicates purification, thereby reducing the isolated yield.

-

Solution: Common side products include uncyclized acyclic intermediates (e.g., N-acylanthranilamide).[10] To minimize their formation, carefully control the reaction temperature and the stoichiometry of the reactants. Promoting the final cyclization step, sometimes through the addition of a mild dehydrating agent or an increase in temperature, can be effective.[10]

-

-

Hydrolysis of Intermediates: The key 4H-3,1-benzoxazin-4-one intermediate is highly susceptible to hydrolysis if water is present in the reaction mixture.[5]

-

Solution: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[8] Ensure all glassware is thoroughly dried before use.

-

Troubleshooting Workflow for Low Yield

The following diagram outlines a systematic approach to diagnosing and resolving low reaction yields.

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. benchchem.com [benchchem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

troubleshooting cyclization failures in 3-butylquinazolinone synthesis

Technical Support Center: 3-Butylquinazolinone Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-butylquinazolinone. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions that arise during the synthesis of this important heterocyclic scaffold. As researchers and drug development professionals, we understand that failed reactions and low yields can be significant roadblocks. This resource aims to equip you with the knowledge to diagnose and resolve common issues encountered during the crucial cyclization step.

Troubleshooting Guide: Cyclization Failures

This section addresses specific problems you might encounter during the cyclization stage of 3-butylquinazolinone synthesis.

Issue 1: Low to No Product Formation (Poor Yield)

Question: I've assembled my reaction according to the literature protocol, but I'm observing very low conversion to the desired 3-butylquinazolinone. What are the likely causes and how can I improve my yield?

Answer:

Low yields are a frequent challenge in quinazolinone synthesis and can stem from several factors.[1][2] A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes & Recommended Solutions:

| Potential Cause | Explanation | Suggested Solution |

| Inactive or Inappropriate Catalyst | The catalyst is critical for facilitating the cyclization.[1] Metal catalysts can be deactivated by air or moisture, while acid or base catalysts may not be potent enough.[2] | - For metal-catalyzed reactions, use a fresh batch of catalyst or consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).[1] - For acid-catalyzed reactions, verify the concentration and purity. Consider stronger Brønsted acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids.[3][4] |

| Suboptimal Reaction Temperature | The cyclization step is often temperature-sensitive. Insufficient heat may lead to a slow reaction rate, while excessive heat can cause degradation of starting materials or the product.[1][2] | - Incrementally increase the reaction temperature (e.g., in 10°C increments) and monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] - If degradation is suspected, lower the reaction temperature. |

| Poor Solubility of Reactants | If your starting materials (e.g., N-butyl-2-aminobenzamide and the cyclizing agent) are not fully dissolved, the reaction will be slow and incomplete.[1][2] | - Switch to a higher-boiling point, more polar solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or dioxane to improve solubility.[1][2][5] |

| Incomplete Reaction | The reaction may simply need more time to reach completion. | - Increase the reaction time and monitor the progress using TLC or LC-MS to determine the optimal duration.[1] |

| Presence of Water | Water can hydrolyze intermediates or the final product, leading to lower yields.[6] | - Ensure all glassware is thoroughly dried. - Use anhydrous solvents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[2] |

Issue 2: Formation of Significant Side Products

Question: My reaction is producing the desired 3-butylquinazolinone, but I'm also getting a significant amount of impurities that are difficult to separate. What are these side products and how can I minimize their formation?

Answer:

The formation of side products is a common hurdle in quinazolinone synthesis.[6] The nature of these byproducts depends heavily on the chosen synthetic route and reaction conditions.

Common Side Products and Mitigation Strategies:

-

Unreacted Starting Materials: This is often a sign of incomplete conversion.[6] To address this, refer to the solutions for "Low to No Product Formation" above, focusing on optimizing reaction time, temperature, and catalyst activity.

-

Acyclic Intermediates: The N-acylanthranilamide intermediate may fail to cyclize completely.[6] This can be due to insufficient activation (e.g., weak acid catalyst) or steric hindrance.

-

Solution: Employ a more potent cyclizing agent or catalyst. For instance, using phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) can facilitate the dehydration and ring closure.[5]

-

-

Self-Condensation Products: Starting materials, particularly aldehydes or ketones used in some synthetic routes, can undergo self-condensation (e.g., aldol condensation).[1]

-